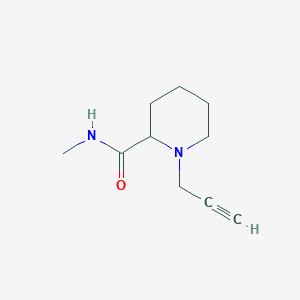
N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
Vue d'ensemble
Description
“N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide” is a chemical compound with the CAS Number: 1248290-11-0 . It has a molecular weight of 180.25 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-methyl-1-(2-propynyl)-2-piperidinecarboxamide . The InChI code for this compound is 1S/C10H16N2O/c1-3-7-12-8-5-4-6-9(12)10(13)11-2/h1,9H,4-8H2,2H3,(H,11,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 180.25 .Applications De Recherche Scientifique
1. Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound structurally related to N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide as a potent glycine transporter 1 inhibitor. This compound exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid concentration of glycine in rats, indicating its potential application in neurological disorders (Yamamoto et al., 2016).
2. CGRP Receptor Antagonism
Cann et al. (2012) developed a stereoselective synthesis for a compound closely related to this compound, which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has implications in the treatment of migraine and cardiovascular diseases (Cann et al., 2012).
3. Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) discovered a compound similar to this compound with potent inhibitory activity against soluble epoxide hydrolase. This inhibition is relevant in the context of cardiovascular diseases and inflammation (Thalji et al., 2013).
4. Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized derivatives of this compound, which showed significant anti-angiogenic and DNA cleavage activities. These findings suggest potential applications in cancer treatment (Kambappa et al., 2017).
5. Microglia Imaging in Neuroinflammation
Horti et al. (2019) developed a PET radiotracer based on a structure related to this compound for imaging reactive microglia in neuroinflammation, relevant to neuropsychiatric disorders including Alzheimer’s and Parkinson’s diseases (Horti et al., 2019).
6. PCSK9 mRNA Translation Inhibition
Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as PCSK9 mRNA translation inhibitors, which are structurally related to this compound. PCSK9 inhibition has implications in the treatment of hypercholesterolemia (Londregan et al., 2018).
Analyse Biochimique
Biochemical Properties
N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of certain genes related to metabolic processes .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in altered metabolic pathways and changes in gene expression. Additionally, this compound can activate other enzymes, leading to increased metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of certain metabolites. The compound’s involvement in these pathways can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
N-methyl-1-prop-2-ynylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-7-12-8-5-4-6-9(12)10(13)11-2/h1,9H,4-8H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMCGABQZKMPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



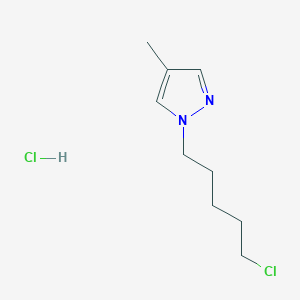
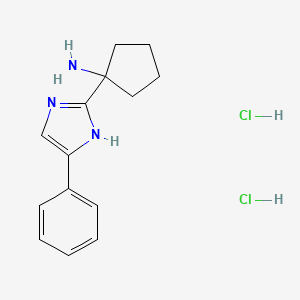
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)
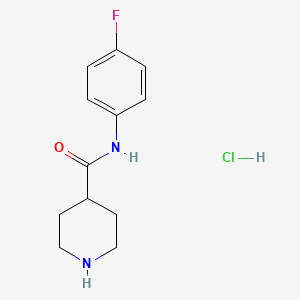


![2-chloro-N-ethyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B1463335.png)
![Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463338.png)

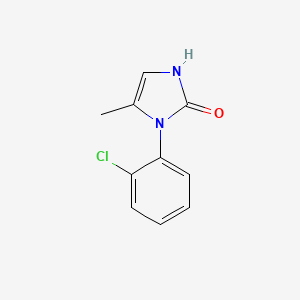
![2-{[(3-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1463342.png)
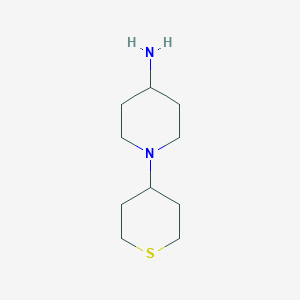
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1463345.png)
